アロエレジンD

概要

説明

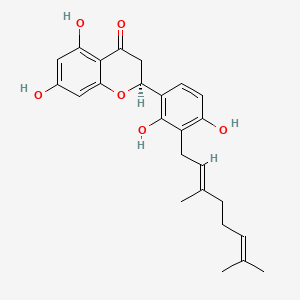

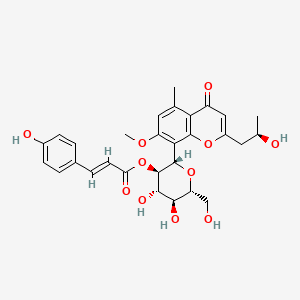

アロエレジンDは、アロエ属、特にアロエベラから得られるクロモン配糖体化合物です。this compoundは、薬効と治療効果で知られるアロエ植物に見られる多くの生物活性成分の1つです。 This compoundは、抗酸化、抗炎症、抗菌作用など、潜在的な健康上の利点があることから注目されています .

科学的研究の応用

Aloeresin D has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in cellular processes and its effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and antioxidant properties.

Industry: Utilized in the cosmetic and pharmaceutical industries for its beneficial properties .

作用機序

アロエレジンDの作用機序は、様々な分子標的と経路との相互作用を伴います。this compoundは、酸化ストレス、炎症、微生物の増殖に関与する酵素やタンパク質の活性を調節することによって、その効果を発揮します。 例えば、this compoundは、アルツハイマー病に関連するアミロイドβペプチドの産生に関与する酵素であるβセクレターゼ(BACE1)の活性を阻害します . さらに、this compoundは、ミトコンドリアの電子伝達鎖の重要な構成要素であるシトクロムCの活性を高め、それによって細胞のエネルギー産生を促進し、酸化ストレスを軽減します .

類似の化合物との比較

This compoundは、しばしば以下の類似の化合物と比較されます。

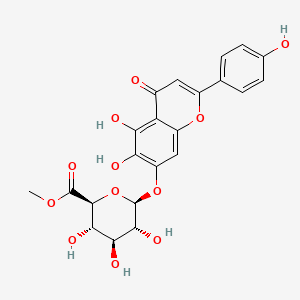

アロエシン: アロエ属に見られる別のクロモン配糖体で、美白と抗炎症作用で知られています。

アロイン: 下剤効果のあるアントラキノン配糖体です。

アロエエモジン: 強力な抗菌作用と抗がん作用を持つアントラキノン .

独自性

This compoundは、抗酸化、抗炎症、抗菌作用の独自の組み合わせにより際立っています。 This compoundは、βセクレターゼを阻害し、シトクロムCの活性を高める能力があるため、特に神経変性疾患における治療的応用の可能性のある候補です .

結論

This compoundは、アロエ属から得られる多用途で生物活性のある化合物であり、様々な科学的および産業的応用において大きな可能性を秘めています。this compoundの独自の化学的性質と作用機序は、化学、生物学、医学、産業の分野における重要な研究対象となっています。

生化学分析

Biochemical Properties

Aloeresin D interacts with various enzymes, proteins, and other biomolecules. It is part of the phenolic compounds found in Aloe species, which also include aloin A, aloin B, aloesin, and aloe-emodin

Cellular Effects

Aloeresin D influences various types of cells and cellular processes. While specific details on Aloeresin D are limited, Aloe species have been reported to have anti-inflammatory effects and support lipid and carbohydrate metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

合成経路と反応条件

アロエレジンDは、様々な化学プロセスによって合成することができます。一般的な方法の1つは、アロエベラ葉の抽出に続いて、高速逆流クロマトグラフィーを用いた精製です。 このプロセスでは、一般的にn-ヘキサン、酢酸エチル、アセトン、水を特定の体積比で溶媒として使用します .

工業生産方法

This compoundの工業生産には、アロエベラ葉からの大規模抽出が伴います。葉を処理して粗抽出物を得て、その後、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製します。 温度や溶媒組成などのグリーン溶媒と最適化された抽出条件の使用により、this compoundの収率と純度が向上します .

化学反応の分析

反応の種類

アロエレジンDは、以下の化学反応を起こします。

酸化: this compoundは酸化されて、様々な誘導体を形成することができます。

還元: 還元反応は、this compoundのクロモン構造を改変することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な触媒などがあります。 これらの反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、this compoundの様々な誘導体があり、これらの誘導体は、生物活性を強化または改変している可能性があります。 例えば、酸化により、より強力な抗酸化化合物が生成される可能性があります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: 細胞プロセスにおける役割と、様々な生物学的経路への影響について研究されています。

医学: 抗炎症、抗菌、抗酸化作用など、潜在的な治療効果について調査されています。

類似化合物との比較

Aloeresin D is often compared with other similar compounds, such as:

Aloesin: Another chromone glycoside found in Aloe species, known for its skin-lightening and anti-inflammatory properties.

Aloin: An anthraquinone glycoside with laxative effects.

Aloe-emodin: An anthraquinone with potent antimicrobial and anticancer activities .

Uniqueness

Aloeresin D stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties. Its ability to inhibit β-secretase and enhance cytochrome C activity makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases .

Conclusion

Aloeresin D is a versatile and bioactive compound derived from Aloe species, with significant potential in various scientific and industrial applications. Its unique chemical properties and mechanisms of action make it a valuable subject of research in the fields of chemistry, biology, medicine, and industry.

特性

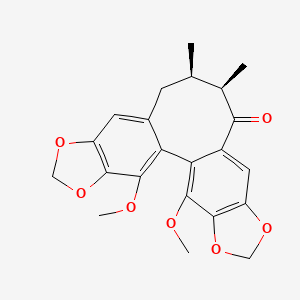

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGNWRCWQLUXHX-ACWXGELRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

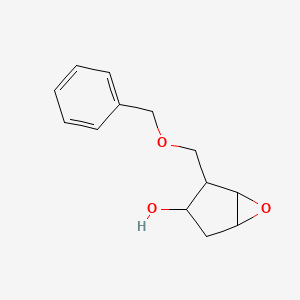

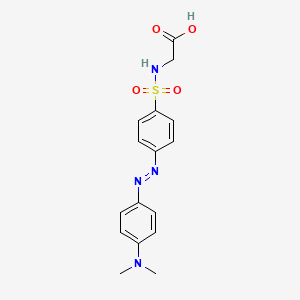

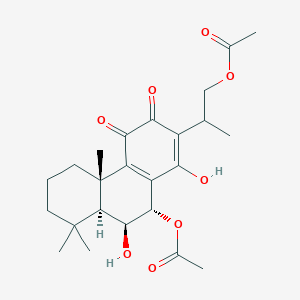

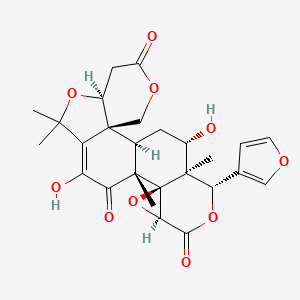

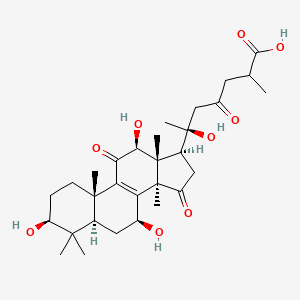

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential of aloeresin D as an antiviral agent?

A1: Aloeresin D, a natural product found in Aloe species, has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for viral replication, making it an attractive drug target. While aloeresin D demonstrated an IC50 of 125.3 μM against Mpro in vitro, further research is needed to explore its potential for development into an antiviral therapy [].

Q2: How does aloeresin D interact with the SARS-CoV-2 main protease (Mpro)?

A2: Molecular docking studies suggest that aloeresin D binds to the catalytic active site of Mpro []. While the binding energy of aloeresin D (-5.6 kcal/mol) is weaker compared to other identified inhibitors, understanding its binding mode could provide valuable insights for designing more potent Mpro inhibitors derived from this natural scaffold [].

Q3: What is known about the distribution of aloeresin D in different Aloe species?

A4: Aloeresin D has been detected in various Aloe species, including Aloe vera, Aloe macrosiphon, and Aloe plicatilis [, , ]. The concentration of aloeresin D can vary significantly depending on the species, geographical origin, and extraction methods used [, ]. This highlights the importance of standardized cultivation and extraction techniques for consistent aloeresin D production.

Q4: What analytical techniques are commonly used to identify and quantify aloeresin D?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is frequently employed for the identification and quantification of aloeresin D in Aloe extracts [, ]. These techniques provide high sensitivity and selectivity for analyzing complex plant matrices. Furthermore, nuclear magnetic resonance (NMR) spectroscopy can be used for structural characterization and confirmation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。